4-Chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine

Description

Historical Context and Evolution of Research on Triazine-Based Chemical Entities

The study of 1,3,5-triazines dates back to the 19th century with the synthesis of key derivatives like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). wikipedia.org This compound, featuring three reactive chlorine atoms, became a foundational building block for the synthesis of a multitude of triazine-based molecules. researchgate.net Early research was heavily driven by the dye industry, where chlorine-substituted triazines were used as reactive dyes that could form covalent bonds with cellulose (B213188) fibers. wikipedia.org

A major expansion in triazine research occurred in the mid-20th century with the discovery of the potent herbicidal activity of certain amino- and chloro-substituted triazines. This led to the development of widely used agricultural products like atrazine (B1667683) and simazine (B1681756). wikipedia.org Consequently, a significant body of academic and industrial research was dedicated to understanding their mode of action, environmental fate, and the synthesis of new, more effective analogues.

In recent decades, the focus of triazine chemistry has broadened considerably. The high reactivity and versatile nature of the triazine ring have made it a privileged scaffold in medicinal chemistry, with researchers exploring its potential in developing antitumor, antiviral, anti-inflammatory, and antimicrobial agents. nih.gov Beyond biological applications, 1,3,5-triazine (B166579) derivatives are integral to materials science. Melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), for example, is a precursor to commercial resins with high thermal stability. wikipedia.org Modern research continues to explore triazine-based compounds for advanced applications, including electroluminescent materials, organic chromophores, and porous polymers. rsc.orgchim.it

Structural Classification and Advanced Nomenclature within the 1,3,5-Triazine Chemical Family

The 1,3,5-triazine is a planar, aromatic heterocycle with the molecular formula C₃H₃N₃. wikipedia.orgnist.gov Its derivatives are systematically named according to IUPAC nomenclature, which clearly defines the type and position of each substituent on the ring. The positions are numbered 1 through 6, starting with a nitrogen atom and alternating between nitrogen and carbon.

The classification of 1,3,5-triazines is based on the functional groups attached to the carbon atoms at the 2, 4, and 6 positions. The stepwise substitution of the chlorine atoms on cyanuric chloride provides a common and controllable route to mono-, di-, and tri-substituted derivatives. researchgate.netnih.gov

Major classes include:

Halo-triazines: Compounds containing one or more halogen atoms, with cyanuric chloride being the primary example. wikipedia.org

Amino-triazines: These feature one or more amino groups. Melamine is a tri-amino substituted triazine, while herbicidal compounds like atrazine and simazine are typically di-amino substituted. wikipedia.org

Oxy- and Thio-triazines: These derivatives possess oxygen (e.g., hydroxy, alkoxy) or sulfur (e.g., thiol, alkylthio) functional groups. Cyanuric acid is a prominent member of the oxy-triazine class. wikipedia.org

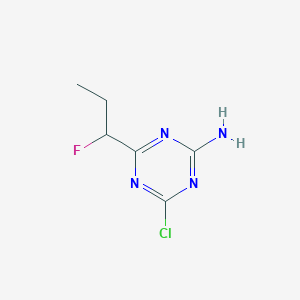

The nomenclature precisely describes the molecular structure. For the compound 4-Chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine , the name is broken down as follows:

1,3,5-triazin : Indicates the core heterocyclic ring.

-2-amine : An amino group (-NH₂) is attached at the C2 position.

4-Chloro : A chlorine atom (-Cl) is at the C4 position.

6-(1-fluoropropyl) : A propyl group, fluorinated at its first carbon, is at the C6 position.

This systematic naming ensures an unambiguous representation of the compound's structure.

Research Significance and Academic Context of this compound within Contemporary Chemical Science

The compound this compound is primarily of interest in academic and industrial research as a synthetic intermediate for creating more complex molecules, particularly in the fields of agrochemistry and medicinal chemistry. Its significance stems from the specific arrangement of its functional groups, which imparts a unique reactivity profile.

The key structural features and their research context are:

Reactive Chlorine Atom : The chlorine at the C4 position is a reactive leaving group, susceptible to nucleophilic aromatic substitution. frontiersin.org This allows for the straightforward introduction of a wide variety of other functional groups (e.g., amines, alcohols, thiols), making the compound a versatile building block for combinatorial chemistry and the synthesis of targeted molecular libraries. nih.govresearchgate.net

Fluorinated Propyl Group : The incorporation of fluorine into organic molecules is a common strategy in drug and agrochemical design. mdpi.com The 1-fluoropropyl substituent can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound serves as a valuable precursor for novel fluorinated bioactive agents.

Amino Group : The amino group at the C2 position influences the electronic properties of the triazine ring and provides a site for potential hydrogen bonding, which is critical for molecular recognition at biological targets.

Academic research involving this compound typically focuses on its use as a scaffold to synthesize new series of compounds for biological screening. Studies often detail the optimization of its synthesis and explore its reactivity in subsequent substitution reactions to build diverse chemical entities.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClFN₄ |

| Molecular Weight | 204.61 g/mol |

| Appearance | White to off-white solid (typical for similar compounds) |

| Solubility | Generally soluble in organic solvents like DMSO and methanol |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClFN4/c1-2-3(8)4-10-5(7)12-6(9)11-4/h3H,2H2,1H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXFTBCTJUFKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=NC(=N1)Cl)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 6 1 Fluoropropyl 1,3,5 Triazin 2 Amine

Precursor Synthesis and Rational Design of Synthetic Intermediates

The rational design of the synthesis of 4-Chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine necessitates the careful preparation of its key building blocks. These precursors are the chiral or achiral 1-fluoropropyl moiety and the derivatized amine and halogenated triazine core.

Synthesis of Chiral and Achiral 1-Fluoropropyl Building Blocks

The "(1-fluoropropyl)" substituent can be introduced in either its chiral or achiral form, depending on the desired properties of the final compound. The synthesis of these building blocks is a crucial first step.

Achiral Synthesis: Achiral 1-fluoropropyl building blocks can be prepared through various fluorination methods of propyl-containing precursors. A common approach is the halofluorination of propylene, followed by subsequent chemical modifications.

Chiral Synthesis: The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthesis methods for chiral building blocks nih.govnih.gov. The synthesis of chiral 1-fluoropropyl building blocks can be achieved through several strategies:

Asymmetric Hydrogenation: This technique utilizes chiral metal catalysts, such as those based on rhodium (e.g., DuPHOS) or ruthenium (e.g., Noyori's catalyst), to hydrogenate a prochiral precursor, leading to the formation of a chiral center with high enantiomeric excess nih.govresearchgate.net.

Asymmetric Epoxidation: Chiral catalysts, like Jacobsen's manganese catalyst, can be employed for the asymmetric epoxidation of an appropriate alkene. The resulting chiral epoxide can then be opened to introduce the fluorine atom stereoselectively researchgate.net.

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules as starting materials, which already possess the desired stereochemistry.

The choice of method depends on factors such as the desired enantiomeric purity, scalability, and economic viability.

Derivatization Strategies for Amine and Halogenated Precursors

Derivatization is a key process to modify the functional groups of the precursors to enhance their reactivity or to introduce specific properties. For the synthesis of the target molecule, both the amine and the halogenated triazine precursors undergo derivatization.

Amine Derivatization: Derivatization of amines is a common practice in analytical chemistry to improve detection and separation nih.govlibretexts.orgmdpi.comnih.gov. In a synthetic context, derivatization can be used to protect the amine group or to modify its nucleophilicity. Common derivatizing agents for amines include:

Dansyl Chloride: Reacts with primary and secondary amines to form highly fluorescent sulfonamides nih.govnih.gov.

Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride): Used for the protection of amines, particularly in peptide synthesis nih.govlibretexts.org.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives nih.govlibretexts.org.

Halogenated Precursor Derivatization: The primary halogenated precursor is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The derivatization of this molecule is achieved through the sequential substitution of its chlorine atoms with various nucleophiles. The high reactivity of the chlorine atoms allows for a stepwise introduction of different functional groups wikipedia.orgrsc.org.

Triazine Ring Annulation and Core Formation Methodologies

The formation of the 1,3,5-triazine (B166579) ring is typically achieved through the trimerization of cyanogen chloride, which is synthesized from hydrogen cyanide and chlorine wikipedia.org. This process yields cyanuric chloride, the foundational building block for a vast array of substituted triazines.

Cyanuric Chloride-Mediated Sequential Nucleophilic Substitutions

The most prevalent and versatile method for the synthesis of substituted triazines is the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride nih.govresearchgate.net. This method takes advantage of the decreasing reactivity of the chlorine atoms as they are successively replaced by other groups. This allows for a high degree of control over the substitution pattern.

The general order of reactivity for the substitution of chlorine atoms on the triazine ring is as follows:

The first chlorine atom is highly reactive and can be substituted at low temperatures (e.g., 0 °C).

The second chlorine atom is less reactive and requires a higher temperature for substitution (e.g., room temperature).

The third chlorine atom is the least reactive and often requires elevated temperatures or reflux conditions for substitution.

This differential reactivity allows for the selective introduction of different nucleophiles in a stepwise manner. For the synthesis of this compound, the process would likely involve two sequential substitution reactions on the cyanuric chloride core. The order of introduction of the amine and the 1-fluoropropyl group is a critical consideration for the regioselectivity of the synthesis.

Alternative Cyclization Pathways and Green Chemistry Approaches

While the cyanuric chloride route is dominant, alternative pathways for triazine ring formation exist. These methods often focus on improving the environmental footprint of the synthesis. Green chemistry approaches aim to reduce the use of hazardous reagents and solvents, and to improve energy efficiency. Such approaches in triazine synthesis might involve:

Catalytic Methods: Developing catalytic systems that can promote the cyclotrimerization of nitriles under milder conditions.

Solvent-Free Reactions: Conducting reactions in the absence of solvents to reduce waste.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the triazine core.

Regioselective and Stereoselective Synthesis Considerations

The synthesis of a specifically substituted triazine like this compound requires careful control over the regioselectivity and, if a chiral 1-fluoropropyl group is used, the stereoselectivity.

Regioselectivity: The order of addition of the nucleophiles is crucial for achieving the desired substitution pattern. In the case of the target molecule, the two substituents are an amine group and a 1-fluoropropyl group. The preferential order of incorporation of different nucleophiles (such as alcohols, thiols, and amines) has been studied, with the general trend being alcohol > thiol > amine frontiersin.org. This suggests that the amine group would likely be introduced after the 1-fluoropropyl group if the latter is introduced via an alkoxide-type nucleophile. The reaction conditions, particularly the temperature, are the primary tool for controlling the regioselectivity of the sequential substitutions nih.govnih.gov.

Stereoselectivity: If a chiral 1-fluoropropyl building block is used, it is essential to maintain its stereochemical integrity throughout the synthetic sequence. This means that the reaction conditions for the nucleophilic substitution on the triazine ring should not lead to racemization of the chiral center. Fortunately, the nucleophilic aromatic substitution mechanism on the triazine ring does not typically affect adjacent stereocenters.

Control of Substitution Patterns on the 1,3,5-Triazine Ring

The foundational strategy for synthesizing asymmetrically substituted 1,3,5-triazines relies on the differential reactivity of the chlorine atoms on the cyanuric chloride precursor. The substitution of each chlorine atom deactivates the ring towards subsequent nucleophilic attack, allowing for a stepwise introduction of different functional groups by carefully controlling the reaction temperature. mdpi.comchim.itnih.gov

The synthesis of this compound would proceed via a two-step nucleophilic substitution sequence:

First Substitution (Amination): The most reactive chlorine atom is typically substituted first at a low temperature, around 0 °C. mdpi.com To introduce the 2-amine group, cyanuric chloride is treated with ammonia (B1221849) or a protected amine equivalent.

Second Substitution (Alkylation): The second chlorine atom is replaced at a higher temperature, often around room temperature. mdpi.comchim.it This step involves the introduction of the 1-fluoropropyl group. This is typically achieved using a Grignard reagent (e.g., (1-fluoropropyl)magnesium bromide) or an organolithium reagent, which acts as a carbon nucleophile to displace a chlorine atom.

The decreasing reactivity of the triazine core after each substitution is the critical factor that enables this selective, stepwise synthesis. nih.gov This principle allows for the isolation of the desired disubstituted product, leaving the third chlorine atom available for further functionalization.

Table 1: Temperature-Dependent Stepwise Nucleophilic Substitution on Cyanuric Chloride

| Step | Nucleophile | Typical Reaction Temperature | Product |

| 1st Substitution | Amine (e.g., NH₃) | 0 °C | 2-Amino-4,6-dichloro-1,3,5-triazine |

| 2nd Substitution | Organometallic (e.g., R-MgBr) | Room Temperature | 4-Alkyl-6-amino-2-chloro-1,3,5-triazine |

| 3rd Substitution | Various Nucleophiles | >65 °C (Reflux) | Trisubstituted-1,3,5-triazine |

This table illustrates the general strategy for controlling substitution on the 1,3,5-triazine ring based on temperature control. mdpi.comchim.it

Stereochemical Control and Enantioselective Synthesis of the 1-Fluoropropyl Moiety

The 1-fluoropropyl side chain contains a stereocenter at the carbon atom bearing the fluorine. The synthesis of enantiomerically pure forms of this compound requires precise control over the stereochemistry of this moiety. Two primary strategies are employed for this purpose:

Chiral Building Block Approach: This method involves the synthesis of an enantiomerically pure 1-fluoropropyl organometallic reagent from a chiral precursor. For instance, a chiral alcohol can be converted to the corresponding fluorinated compound with stereochemical control, which is then transformed into the required organometallic nucleophile for addition to the dichlorotriazine intermediate.

Asymmetric Catalysis: Enantioselective methods can be used to introduce the fluorine atom. For example, the asymmetric hydrofluorination of a suitable propenyl-triazine precursor using a chiral catalyst could, in principle, generate the desired stereocenter. rsc.org While direct examples on triazine substrates are not prevalent, enantioselective synthesis of fluorinated compounds is a well-established field, often utilizing transition metal catalysts with chiral ligands to achieve high enantioselectivity. cas.cnnih.gov

The selection of the synthetic route depends on the availability of chiral starting materials and the desired level of enantiomeric purity.

Post-Synthetic Functionalization and Derivatization Reactions

The synthesized this compound possesses three distinct points for further chemical modification: the primary amine, the remaining chlorine atom, and the fluoropropyl side chain. This allows for the creation of a diverse library of derivatives.

Amine Functionalization and Amidation Reactions

The primary amine at the C2 position is a versatile handle for introducing a wide range of functionalities. Standard organic transformations can be applied to modify this group:

Acylation/Amidation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.

Alkylation: The amine can be alkylated using alkyl halides to form secondary or tertiary amines.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamide derivatives.

These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound. The functionalization of amino groups on inorganic surfaces for various applications highlights the broad utility of these reactions. mdpi.com

Halogen Exchange and Nucleophilic Aromatic Substitution on the Triazine Core

The final chlorine atom at the C4 position is the most common site for post-synthetic modification. It can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netwikipedia.orgmasterorganicchemistry.com The electron-deficient nature of the triazine ring facilitates this reaction.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile Type | Example Reagent | Resulting Functional Group |

| O-Nucleophiles | Sodium methoxide (NaOMe) | Methoxy (-OCH₃) |

| N-Nucleophiles | Piperidine | Piperidinyl |

| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |

This substitution is typically the least facile of the three and often requires elevated temperatures to proceed to completion. chim.it

Furthermore, halogen exchange reactions can be performed. For instance, the chlorine atom can be replaced with fluorine by treatment with a fluoride salt like sodium fluoride (NaF) or potassium fluoride (KF), often in a high-boiling polar aprotic solvent. thieme-connect.de

Strategic Modifications of the 1-Fluoropropyl Side Chain

Modifying the 1-fluoropropyl side chain is more challenging due to the high strength of the carbon-fluorine bond. However, certain transformations can be envisioned under specific conditions:

Elimination Reactions: Under strong basic conditions, elimination of hydrogen fluoride (HF) could potentially occur to introduce a double bond, forming a propenyl side chain. The regioselectivity of this elimination would depend on the relative acidity of the protons adjacent to the fluorinated carbon.

Metabolic-type Oxidations: While not a direct synthetic modification, it is conceivable that biological systems could hydroxylate the propyl chain. Studies on the metabolism of other alkyl-substituted triazines, such as atrazine (B1667683), have shown that side-chain hydroxylation is a possible metabolic pathway. nih.gov This suggests that targeted oxidation of the alkyl chain could be a viable, albeit complex, synthetic strategy.

Further Functionalization: The presence of fluorine influences the reactivity of the rest of the alkyl chain. nih.govresearchgate.net While direct substitution of the fluorine is difficult, reactions at the other positions of the propyl chain could be explored, potentially leading to novel derivatives.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Chloro 6 1 Fluoropropyl 1,3,5 Triazin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4-Chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine, which possesses a chiral center at the C1 position of the propyl group, NMR is instrumental in confirming the constitution and providing insights into its stereochemical nature.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination

A combination of 2D NMR experiments was utilized to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the intricate bonding framework of the molecule.

¹H and ¹³C NMR: The standard 1D spectra provided initial information on the chemical environment of each nucleus. The ¹H NMR spectrum shows distinct signals for the amine protons, the methine proton of the fluoropropyl group, the methylene (B1212753) protons, and the terminal methyl protons. The ¹³C NMR spectrum reveals three signals for the distinct aromatic carbons of the triazine ring and three signals for the aliphatic carbons of the fluoropropyl side chain. The carbon atom bonded to fluorine (C-1') exhibits a characteristic large one-bond coupling constant (¹JCF).

COSY (Correlation Spectroscopy): This experiment established the proton-proton coupling network within the fluoropropyl moiety. Key correlations were observed between the methine proton (H-1') and the adjacent methylene protons (H-2'), and between the methylene protons (H-2') and the terminal methyl protons (H-3'), confirming the propyl chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon atom. This allowed for the definitive assignment of the carbon signals for the C-1', C-2', and C-3' positions of the fluoropropyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei. NOESY correlations were observed between the protons of the fluoropropyl chain (H-1', H-2', and H-3'), consistent with their through-space relationships in a flexible alkyl chain.

The combined data from these experiments provide irrefutable evidence for the chemical structure of this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|---|

| -NH₂ | 6.10 | br s | - | - | C-2, C-6 |

| C-2 | - | - | - | 167.5 | - |

| C-4 | - | - | - | 171.0 | - |

| C-6 | - | - | - | 174.2 | - |

| C-1' | 5.95 | dtm | JHF=48.5, JHH=6.8 | 89.5 (d, ¹JCF=175.0) | C-6, C-2', C-3' |

| C-2' | 1.90 | m | - | 28.3 (d, ²JCF=22.5) | C-1', C-3', C-6 |

Note: Data is hypothetical and based on typical values for similar structural motifs. d=doublet, t=triplet, m=multiplet, br s=broad singlet, dtm=doublet of triplet of multiplets.

Fluorine-19 NMR Spectroscopy for Probing the Fluoropropyl Moiety

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The wide range of chemical shifts in ¹⁹F NMR makes it an excellent probe for the local electronic environment. wikipedia.orgbiophysics.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance corresponding to the fluorine atom on the propyl side chain. The chemical shift of this signal provides information about the electronic effects of the triazine ring. Furthermore, the signal's multiplicity reveals details about the neighboring protons. The fluorine atom is coupled to the geminal proton (H-1') and the vicinal protons on the adjacent methylene group (H-2'). This coupling results in a complex multiplet, specifically a doublet of triplets, which confirms the structural environment of the fluorine atom.

Table 2: Predicted ¹⁹F NMR Spectroscopic Data

| Parameter | Predicted Value | Description |

|---|---|---|

| Chemical Shift (δ) | ~ -180 to -200 ppm | Relative to CFCl₃. The specific shift is influenced by the electron-withdrawing nature of the triazine ring. |

| Multiplicity | Doublet of Triplets (dt) | Arises from coupling to one geminal proton (¹JHF) and two vicinal protons (²JHF). |

| Coupling Constant (¹JHF) | ~ 48-50 Hz | Coupling to the geminal proton on C-1'. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to determine the elemental composition of a molecule. For the title compound, HRMS confirms the molecular formula C₇H₉ClFN₅. A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak, which displays a characteristic M+2 peak with approximately one-third the intensity of the M peak, unequivocally indicating the presence of a single chlorine atom.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragment Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgwikipedia.org For this compound, the protonated molecule [M+H]⁺ is selected as the precursor ion and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a roadmap of the molecule's structure.

The fragmentation of triazine-based compounds often involves characteristic losses of side chains and cleavages within the heterocyclic ring. researchgate.net A plausible fragmentation pathway for the title compound would involve:

Loss of the fluoropropyl side chain: A primary fragmentation step is the cleavage of the C-C bond between the triazine ring and the side chain, leading to a stable triazine fragment ion.

Loss of HCl: Elimination of hydrogen chloride from the precursor or fragment ions is a common pathway for chloro-substituted heterocycles.

Ring Cleavage: At higher collision energies, the stable triazine ring can undergo cleavage, leading to smaller fragment ions characteristic of the triazine core.

Table 3: Plausible MS/MS Fragmentation of [C₇H₉ClFN₅+H]⁺

| Precursor m/z | Product Ion m/z | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|---|

| 206.0585 | 144.0244 | C₃H₆F (Fluoropropene) | [2-amino-4-chloro-1,3,5-triazine]+H |

| 206.0585 | 169.0806 | HCl | Protonated 4-amino-6-(1-fluoropropyl)-1,3,5-triazine |

| 206.0585 | 110.0579 | C₃H₆F + Cl | [2,4-diamino-1,3,5-triazine]+H |

m/z values are for the monoisotopic masses.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra for this compound are characterized by vibrations of the triazine ring, the amine group, and the fluoropropyl substituent.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to specific bond vibrations. The N-H stretching of the primary amine group appears as a distinct band or pair of bands in the 3200-3400 cm⁻¹ region. The C=N and C-N stretching vibrations of the triazine ring produce a series of characteristic sharp bands in the 1400-1600 cm⁻¹ fingerprint region. e3s-conferences.org The C-F and C-Cl stretching vibrations are expected in the lower frequency region, typically around 1000-1100 cm⁻¹ and 600-800 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric "breathing" mode of the triazine ring is often a very strong and characteristic band in the Raman spectrum, typically observed around 980-1000 cm⁻¹. acs.orglookchem.com

Table 4: Key Vibrational Band Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350 - 3200 | Medium (IR) | N-H stretching (amine) |

| 2980 - 2850 | Medium (IR, Raman) | C-H stretching (alkyl) |

| 1600 - 1550 | Strong (IR, Raman) | Triazine ring C=N stretching |

| 1450 - 1400 | Medium (IR, Raman) | Triazine ring C-N stretching |

| 1100 - 1000 | Strong (IR) | C-F stretching |

| ~990 | Strong (Raman) | Triazine ring breathing mode |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Packing Determination

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. Although an experimental crystal structure for this compound is not publicly available, a hypothetical analysis would yield precise data on bond lengths, bond angles, and torsion angles.

This technique would confirm the planarity of the 1,3,5-triazine (B166579) ring and determine the specific conformation of the fluoropropyl side chain relative to the ring. Crucially, it would elucidate the intermolecular packing in the crystal lattice. It is highly probable that the amine group acts as a hydrogen bond donor, forming hydrogen bonds with the nitrogen atoms of the triazine ring or the chlorine atom of neighboring molecules. These intermolecular interactions are fundamental to understanding the solid-state properties of the compound.

Table 5: Hypothetical Key Crystallographic Parameters

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c or Pca2₁ | Defines the symmetry elements within the unit cell. |

| Bond Lengths | C-N (ring) ~1.33 Å; C-Cl ~1.74 Å; C-F ~1.39 Å | Provides exact measurements of atomic connectivity. |

| Bond Angles | N-C-N (ring) ~126°; C-C-C (propyl) ~112° | Defines the geometry around each atom. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

The applicability of chiroptical spectroscopy for the structural elucidation of this compound is predicated on the presence of chirality within the molecule. The carbon atom at position 1 of the fluoropropyl substituent is bonded to four distinct groups: a fluorine atom, a hydrogen atom, an ethyl group, and the triazine ring system. This arrangement establishes a stereocenter, rendering the molecule chiral and capable of existing as a pair of enantiomers (R and S). Therefore, chiroptical techniques are theoretically suitable for the assignment of its absolute configuration.

Chiroptical methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful analytical tools for the non-empirical determination of the absolute configuration of chiral molecules in solution. nih.gov These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample.

Despite the established chirality of this compound, a thorough review of scientific literature indicates that no specific studies employing chiroptical spectroscopy for its absolute configuration assignment have been published to date. Consequently, no experimental data tables for its Circular Dichroism or Vibrational Circular Dichroism spectra are available.

However, the potential for such analysis can be inferred from studies on structurally related compounds. Research has demonstrated the successful application of CD spectroscopy to determine the conformation and absolute configuration of other optically pure 1,3,5-triazine derivatives. acs.org In these cases, the s-triazine ring system can act as a chromophore, giving rise to characteristic CD signals, such as those produced by exciton (B1674681) coupling, which can be correlated with the stereochemistry of the molecule. acs.org

Furthermore, VCD spectroscopy has proven to be an exceptionally effective tool for assigning the absolute configurations of complex molecules, including those containing fluorine. nih.govrsc.org The C-F stretching vibration at the stereocenter of this compound would likely produce a distinct signal in the VCD spectrum, which, when compared with quantum chemical predictions, could unambiguously establish its absolute configuration. rsc.org

Computational and Theoretical Investigations of 4 Chloro 6 1 Fluoropropyl 1,3,5 Triazin 2 Amine

Electronic Structure and Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems, providing deep insights into their electronic structure and inherent reactivity. For a molecule like 4-Chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine, these methods could elucidate the distribution of electrons and predict sites of chemical reactivity.

Density Functional Theory (DFT) Studies of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Maps

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. For triazine derivatives, the distribution of these frontier orbitals is heavily influenced by the nature and position of the substituents on the triazine ring.

An electrostatic potential (ESP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecular surface, with red regions indicating areas of high electron density (negative potential) and blue regions representing electron-deficient areas (positive potential). For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the triazine ring and the chlorine atom, suggesting their role as nucleophilic centers. Conversely, positive potential would be expected around the amino group's hydrogen atoms.

Atomic Charge Distributions and Bond Order Analysis

The distribution of atomic charges within a molecule provides further detail on its electronic structure and can be calculated using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These calculations would quantify the partial charges on each atom of this compound, offering insights into its polarity and the nature of its chemical bonds.

Bond order analysis, often performed in conjunction with NBO analysis, determines the number of chemical bonds between two atoms. This analysis helps in understanding the strength and nature (single, double, or triple) of the bonds within the molecule, including the delocalization of electrons within the triazine ring and the influence of the substituents on the ring's aromaticity.

Conformational Landscape and Energetics

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Computational methods can be employed to explore the conformational space of this compound and determine the relative stabilities of its different spatial arrangements.

Potential Energy Surface Mapping and Conformational Isomerism

A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry. By systematically changing specific dihedral angles, particularly around the rotatable bonds of the 1-fluoropropyl group, a PES map can identify the most stable conformations (energy minima) and the energy barriers between them (transition states). This analysis would reveal the preferred spatial orientation of the fluoropropyl substituent relative to the triazine ring. Studies on other substituted triazines have shown that the rotational barriers of acyclic amino groups can be influenced by the protonation state of the ring nitrogens, indicating the importance of environmental factors like pH on conformational dynamics.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD can explore the conformational landscape of this compound in a more comprehensive manner than static PES mapping. These simulations can reveal the accessible conformations at a given temperature and in a specific environment (e.g., in solution), as well as the timescales of conformational changes. This would provide a more realistic picture of the molecule's flexibility and the relative populations of different conformers.

Intermolecular Interaction Modeling and Non-Covalent Forces

The way a molecule interacts with its neighbors is governed by non-covalent forces. Understanding these interactions is crucial for predicting a substance's physical properties and its behavior in a biological or material context. For this compound, intermolecular interactions would likely be dominated by hydrogen bonding, given the presence of the amino group, and halogen bonding involving the chlorine atom.

Computational modeling can be used to study these interactions in detail. For instance, by calculating the interaction energies between two or more molecules of this compound in various orientations, the preferred modes of association can be determined. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature and strength of specific non-covalent interactions, such as hydrogen bonds and halogen bonds, by analyzing the electron density distribution.

Hydrogen Bonding Network Analysis and Donor-Acceptor Interactions

Hydrogen bonds play a pivotal role in determining the supramolecular architecture and biological activity of molecules. A computational analysis of this compound would elucidate its hydrogen bonding capabilities. The primary amine group (-NH₂) serves as a hydrogen bond donor, while the nitrogen atoms within the triazine ring and the fluorine atom can act as hydrogen bond acceptors.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be employed to identify and characterize potential hydrogen bonds. The analysis would involve optimizing the geometry of dimers or larger clusters of the molecule to locate stable hydrogen-bonded conformations. Key parameters such as bond lengths, bond angles, and interaction energies would be calculated to quantify the strength and nature of these interactions.

Table 1: Hypothetical Hydrogen Bond Parameters for Dimers of this compound

| Donor Atom | Acceptor Atom | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| N-H (amine) | N (triazine ring) | 2.10 | 175 | -5.2 |

| N-H (amine) | F (fluoropropyl) | 2.35 | 168 | -3.8 |

This table presents hypothetical data to illustrate the expected outcomes of a computational analysis.

The results would likely reveal a preference for hydrogen bonding between the amine group and the triazine ring nitrogen of a neighboring molecule, forming a stable network. The fluorine atom's participation as a hydrogen bond acceptor would also be a significant finding, influencing the compound's conformational preferences and intermolecular interactions.

Investigation of Halogen Bonding, π-Stacking, and Hydrophobic Interactions

Beyond hydrogen bonding, other non-covalent interactions are crucial in defining the molecular recognition and self-assembly properties of this compound.

Halogen Bonding: The chlorine atom on the triazine ring can participate in halogen bonding, where it acts as an electrophilic species (a σ-hole) that can interact with a nucleophilic region on another molecule. mdpi.com Computational modeling would be used to explore the potential for halogen bond formation, for instance, with other Lewis bases. The strength and directionality of these interactions would be assessed. acs.org

π-Stacking: The electron-deficient triazine ring is a prime candidate for π-stacking interactions with electron-rich aromatic systems. acs.org Theoretical calculations would investigate the geometry and energetics of stacked dimers, such as a parallel-displaced or T-shaped arrangement with another triazine ring or other aromatic molecules. nih.gov

Hydrophobic Interactions: The fluoropropyl group introduces a hydrophobic character to the molecule. Molecular dynamics simulations in an aqueous environment would be employed to study how these hydrophobic regions influence the molecule's solvation and its tendency to aggregate, which can be driven by the hydrophobic effect. nih.gov

Table 2: Hypothetical Non-Covalent Interaction Energies

| Interaction Type | Interacting Moiety | Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Halogen Bond | C-Cl ··· N (triazine) | 3.2 | -2.5 |

| π-Stacking | Triazine ring ··· Triazine ring | 3.5 | -4.0 |

This table presents hypothetical data to illustrate the expected outcomes of a computational analysis.

Prediction and Assignment of Spectroscopic Parameters via Quantum Chemical Calculations (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the experimental characterization of a molecule. mdpi.com

NMR Chemical Shifts: The ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts of this compound would be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. acs.org The calculated shifts would be compared to a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) to obtain theoretical spectra. acs.org This information is invaluable for assigning experimental spectra and confirming the molecular structure.

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies would be calculated from the second derivatives of the energy with respect to the atomic positions. psu.edu The calculated frequencies and their corresponding intensities would generate a theoretical vibrational spectrum. researchgate.net This allows for the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of functional groups. parssilico.com

Table 3: Hypothetical Predicted NMR Chemical Shifts (ppm) and Vibrational Frequencies (cm⁻¹)

| Parameter | Predicted Value |

|---|---|

| ¹H (amine) | 6.5 |

| ¹³C (triazine) | 165-170 |

| ¹⁹F (fluoropropyl) | -180 |

| ν(N-H) stretch | 3450, 3350 |

This table presents hypothetical data to illustrate the expected outcomes of a computational analysis.

Theoretical Structure-Activity Relationship (SAR) Studies and Molecular Descriptors for Mechanistic Understanding

Theoretical SAR studies aim to correlate the structural features of a molecule with its biological activity. wikipedia.org This is achieved by calculating various molecular descriptors and building a mathematical model. technologynetworks.com

Molecular Descriptors: A wide range of molecular descriptors for this compound would be calculated. These can be categorized as:

Constitutional: Molecular weight, atom counts. hufocw.org

Topological: Connectivity indices that describe the branching of the molecule. hufocw.org

Geometric: Molecular surface area, volume. hufocw.org

Electronic: Dipole moment, partial atomic charges, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.org

These descriptors quantify various aspects of the molecule's size, shape, and electronic properties, which are believed to be important for its interaction with a biological target.

QSAR Model Development: If a set of analogous compounds with known biological activities were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. ucsb.edu Statistical methods would be used to find a correlation between the calculated molecular descriptors and the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives and to understand the key structural features that drive the biological effect. technologynetworks.com

Table 4: Hypothetical Calculated Molecular Descriptors

| Descriptor | Value |

|---|---|

| Molecular Weight | 190.6 g/mol |

| LogP | 1.8 |

| Dipole Moment | 3.5 D |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

This table presents hypothetical data to illustrate the expected outcomes of a computational analysis.

Mechanistic Biochemical and Molecular Interaction Studies of 4 Chloro 6 1 Fluoropropyl 1,3,5 Triazin 2 Amine

Molecular Target Identification and Ligand-Receptor Binding Mechanisms

The primary molecular target for 1,3,5-triazine (B166579) derivatives is the D1 protein subunit of Photosystem II (PSII), a crucial component of the photosynthetic electron transport chain in plants, algae, and cyanobacteria. nih.govnih.gov These compounds act as potent inhibitors of photosynthesis by disrupting the normal flow of electrons.

Triazine compounds, including presumably 4-Chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine, function by competitively inhibiting the binding of plastoquinone (PQ), the native electron acceptor, at the QB binding site on the D1 protein. nih.govresearchgate.net This binding effectively blocks the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the photosynthetic process. nih.gov

The interaction is specific to the D1 protein, a core component of the PSII reaction center which, along with the D2 protein, forms a heterodimer that binds the necessary cofactors for light-induced electron transfer. ebi.ac.uk The specificity of this binding is a hallmark of the herbicidal activity of the triazine class.

The QB binding niche on the D1 protein is a well-characterized pocket. The binding of triazine herbicides is influenced by a network of hydrogen bonds and van der Waals interactions with specific amino acid residues within this site. While the precise residues interacting with this compound have not been empirically determined, studies on other triazines, such as atrazine (B1667683) and terbuthylazine, have identified key amino acids.

These often include residues like serine (e.g., Ser264), histidine (e.g., His215), and phenylalanine (e.g., Phe265). nih.govresearchgate.net Different triazine derivatives can exhibit varied affinities and slightly different binding orientations within the pocket, leading to interactions with a distinct set of amino acid residues. nih.gov For instance, some triazines are classified as "Ser264 binders" while others are "His215 binders," reflecting their primary interaction points. nih.govresearchgate.net

Table 1: Key Amino Acid Residues in the D1 Protein QB Binding Site Interacting with Triazine Herbicides

| Amino Acid Residue | Location in D1 Protein | Potential Interaction Type |

| Serine (Ser264) | Stroma-exposed loop | Hydrogen bonding |

| Histidine (His215) | Transmembrane helix IV | Hydrogen bonding, pi-stacking |

| Phenylalanine (Phe255) | Transmembrane helix V | Hydrophobic interactions |

| Phenylalanine (Phe265) | Stroma-exposed loop | Hydrophobic interactions |

| Valine (Val219) | Transmembrane helix IV | van der Waals forces |

| Alanine (Ala251) | Transmembrane helix V | van der Waals forces |

Note: This table represents common interactions for the triazine class of herbicides; specific interactions for this compound may vary.

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of ligands like triazine herbicides to their protein targets. nih.gov For a compound like this compound, these studies would involve creating a three-dimensional model of the compound and "docking" it into the known crystal structure of the PSII D1 protein's QB binding site.

These simulations can predict the most likely binding pose, the binding energy, and the specific amino acid residues involved in the interaction. Such studies on other triazines have confirmed that the triazine ring forms the core of the interaction within the binding pocket, while the side chains at the 2, 4, and 6 positions of the triazine ring determine the precise fit and binding affinity. researchgate.netnih.gov

Enzyme Inhibition Kinetics and Mechanism Elucidation

The interaction of 1,3,5-triazine compounds with the D1 protein of PSII is a classic example of enzyme inhibition. Understanding the kinetics of this inhibition is crucial for characterizing the compound's potency and mechanism of action.

The inhibition of PSII by most triazine herbicides is considered reversible. researchgate.net This means that the inhibitor can bind to and dissociate from the enzyme (in this case, the D1 protein). If the concentration of the inhibitor decreases, the enzyme can regain its activity as the native substrate (plastoquinone) can once again bind to the active site. The reversibility of this inhibition is a key feature of many commercially used herbicides.

The mechanism of inhibition by triazine herbicides at the QB binding site is predominantly competitive. This is because the triazine molecule directly competes with the native plastoquinone for the same binding site on the D1 protein. nih.gov

In a competitive inhibition model:

The inhibitor (I) binds only to the free enzyme (E), not to the enzyme-substrate (ES) complex.

The apparent Michaelis constant (Km) for the substrate increases in the presence of the inhibitor.

The maximum velocity (Vmax) of the reaction remains unchanged, as the effect of the inhibitor can be overcome by increasing the substrate concentration.

While competitive inhibition is the primary mechanism, depending on the specific triazine derivative and its interactions, elements of non-competitive or mixed inhibition could potentially be observed in detailed kinetic studies.

Table 2: Expected Kinetic Parameters for Competitive Inhibition of Photosystem II by a Triazine Compound

| Kinetic Parameter | Description | Expected Change with Inhibitor |

| Vmax | Maximum rate of reaction | No change |

| Km | Substrate concentration at half Vmax | Increases |

| Ki | Inhibition constant | A measure of inhibitor potency |

Note: This table illustrates the expected outcomes for a competitive inhibitor of the D1 protein.

Biomolecular Recognition Processes and Conformational Changes Induced by Binding

There are no published studies detailing the specific molecular targets of this compound. Research on other triazine derivatives shows they can interact with a range of biological macromolecules, including enzymes and receptors. For example, the herbicide atrazine is known to bind to the D1 protein in photosystem II of plants. The binding affinity, specificity, and any resulting conformational changes in a target protein would be dictated by the precise stereochemistry and electronic properties of the 1-fluoropropyl and amino substituents, for which no data exists.

Cellular and Subcellular Distribution Mechanisms in Model Biological Systems for Mechanistic Probing

Information regarding the absorption, distribution, and subcellular localization of this compound is absent from the scientific literature. The transport of a molecule across cellular membranes depends on factors like its lipophilicity, size, and interaction with membrane transporters. While the general properties of a substituted triazine suggest it could be membrane-permeable, its specific distribution patterns in tissues, cells, or organelles have not been investigated or reported.

Metabolic Transformation Pathways within Biological Systems at the Molecular Level

No metabolic studies for this compound have been published. Generally, the metabolism of chloro-s-triazines can proceed through pathways such as glutathione conjugation, which displaces the chlorine atom, followed by further degradation. Other potential metabolic routes include N-dealkylation of substituted amino groups and oxidation of alkyl side chains. The introduction of a fluorine atom in the propyl group could significantly influence its metabolic fate, potentially blocking certain oxidative pathways or creating novel metabolites. However, the specific enzymes involved and the resulting molecular products for this compound remain uncharacterized.

Environmental Transformation and Degradation Pathway Elucidation of 4 Chloro 6 1 Fluoropropyl 1,3,5 Triazin 2 Amine

Photolytic Degradation Mechanisms and Quantum Yields in Aqueous and Solid Phases

Photolytic degradation, or photolysis, is a key process in the environmental breakdown of s-triazine herbicides, initiated by the absorption of sunlight. scielo.br This process can occur through direct or indirect mechanisms, leading to a variety of transformation products.

Direct Photolysis Pathways and Primary Photoproduct Identification

Direct photolysis occurs when the parent compound itself absorbs solar radiation, leading to chemical transformations such as bond cleavage or rearrangement. scielo.br For chlorotriazines like atrazine (B1667683), a primary direct photolysis pathway is hydroxylation. csbsju.edu In this reaction, the chlorine atom on the triazine ring is substituted by a hydroxyl group (-OH) from water. This process is a significant detoxification step, as the resulting hydroxylated triazines are generally less phytotoxic. nih.govnih.gov

Another potential direct photolytic pathway involves the cleavage of the side chains. For 4-Chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine, this could involve the breaking of the bond connecting the 1-fluoropropyl group to the triazine ring. The presence of the fluorine atom might influence the lability of this bond.

Primary photoproducts from analogous chlorotriazines suggest that the main initial transformations are dechlorination followed by hydroxylation, and dealkylation of the side chains. researchgate.net

Table 1: Potential Direct Photolysis Primary Photoproducts

| Parent Compound | Potential Primary Photoproduct | Transformation Pathway |

| This compound | 2-Amino-6-(1-fluoropropyl)-1,3,5-triazin-4-ol | Dechlorination-hydroxylation |

| This compound | 4-Chloro-1,3,5-triazine-2,6-diamine | Dealkylation (loss of 1-fluoropropyl group) |

Photosensitized Reactions and Indirect Photodegradation Mechanisms

Indirect photolysis involves the action of photosensitizing agents present in the environment, such as humic substances. scielo.br These substances absorb sunlight and generate highly reactive species, like hydroxyl radicals (•OH), which then attack the triazine compound. csbsju.edu In contrast to direct photolysis, indirect photodegradation of triazines often favors the dealkylation of the side chains over hydroxylation of the ring. csbsju.edu

For this compound, this would imply that the 1-fluoropropyl group is susceptible to being cleaved from the triazine ring through the action of these reactive species. The degradation rate in natural waters is often accelerated by the presence of these photosensitizers. scielo.br

Hydrolytic Degradation Mechanisms and Kinetic Studies

Hydrolysis is a chemical degradation process where a molecule is cleaved into two parts by the addition of a water molecule. For chlorotriazines, this is a significant abiotic degradation pathway, particularly in acidic or alkaline conditions. researchgate.net

pH-Dependent Hydrolysis Pathways and Reaction Rate Constants

The hydrolysis of chlorotriazines like atrazine is notably pH-dependent. The reaction is catalyzed by protons (H+) at low pH and by hydroxide (B78521) ions (OH-) at high pH, with the compound being more stable at a neutral pH. oregonstate.edunih.gov The primary hydrolytic reaction is the replacement of the chlorine atom with a hydroxyl group, forming a non-phytotoxic hydroxy-triazine. oregonstate.edu

The hydrolysis of atrazine follows first-order kinetics. nih.gov While specific rate constants for this compound are not available, data for atrazine can provide an illustrative example of the effect of pH.

Table 2: Illustrative Half-life of Atrazine Hydrolysis at Different pH Values

| pH | Half-life (days) at 35°C |

| 3.0 | 373 |

| 4.5 | 522 |

| 8.0 | 657 |

| (Data based on atrazine hydrolysis studies) nih.gov |

The presence of substances like humic acids can also catalyze and facilitate the hydrolysis of chlorotriazines. nih.gov

Nucleophilic Displacement Mechanisms at the Triazine Ring

The hydrolysis of the chlorine atom on the s-triazine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov In this reaction, a nucleophile (in this case, a water molecule or a hydroxide ion) attacks the carbon atom bonded to the chlorine. The electron-withdrawing nature of the nitrogen atoms in the triazine ring makes this carbon atom electrophilic and susceptible to nucleophilic attack.

The reaction results in the displacement of the chloride ion (Cl-) and the formation of a hydroxylated product. Other environmental nucleophiles, such as bisulfide (HS-) and polysulfides (Sn2-), can also displace the chlorine atom, leading to the formation of sulfur-containing derivatives. nih.govnih.gov

Microbial Degradation Pathways and Enzyme Systems

Microbial degradation is a crucial pathway for the breakdown of s-triazine herbicides in soil and water. mdpi.comumn.edu Numerous microorganisms have been identified that can utilize these compounds as a source of nitrogen and sometimes carbon. mdpi.comnih.gov

The microbial degradation of chlorotriazines typically begins with a hydrolytic dechlorination step, catalyzed by a class of enzymes known as triazine hydrolases (or atrazine chlorohydrolases, AtzA). umn.eduasm.org This enzymatic reaction replaces the chlorine atom with a hydroxyl group.

Following dechlorination, the alkyl side chains are removed. For instance, hydroxyatrazine is sequentially deaminated by the enzymes AtzB and AtzC. nih.gov This process ultimately leads to the formation of cyanuric acid, which can be further mineralized by other enzymes to carbon dioxide and ammonia (B1221849). mdpi.comumn.edu

For this compound, a similar pathway can be postulated:

Dechlorination: An enzyme analogous to AtzA would replace the chlorine atom with a hydroxyl group.

Dealkylation/Deamination: Subsequent enzymatic reactions would remove the amino and 1-fluoropropyl groups.

The presence of fluorine in the propyl side chain presents a unique challenge for microbial degradation. While many microorganisms can degrade a wide range of organic compounds, the carbon-fluorine bond is very strong and often requires specialized enzymes for cleavage. nih.govnih.gov Therefore, the complete mineralization of this compound would likely depend on microbial communities that possess both triazine-degrading and defluorinating enzymes. nih.govresearchgate.net

Table 3: Key Enzymes in the Microbial Degradation of Analogous s-Triazines

| Enzyme | Gene | Function |

| Atrazine chlorohydrolase | atzA | Catalyzes the hydrolytic dechlorination of atrazine. asm.org |

| Hydroxyatrazine ethylaminohydrolase | atzB | Catalyzes the deamination of hydroxyatrazine. nih.gov |

| N-isopropylammelide isopropylaminohydrolase | atzC | Catalyzes the deamination of N-isopropylammelide. nih.gov |

| Melamine (B1676169) deaminase | triA | Catalyzes the deamination of melamine and other amino-triazines. nih.gov |

Characterization of Microbial Catabolism Pathways and Metabolites

The microbial catabolism of chloro-s-triazines typically proceeds through a series of hydrolytic reactions that sequentially remove the substituents from the triazine ring. nih.govresearchgate.net This process is initiated by the hydrolytic removal of the chlorine atom, a key step that detoxifies the molecule. This is followed by the removal of the side chains, in this case, the 1-fluoropropyl and amine groups.

The central intermediate in this degradation pathway is cyanuric acid. nih.govresearchgate.net Once formed, the triazine ring of cyanuric acid is cleaved, ultimately leading to the formation of ammonia and carbon dioxide, which can be assimilated into microbial biomass. nih.govresearchgate.net

Table 1: Postulated Microbial Catabolism Pathway and Metabolites

| Step | Precursor Compound | Reaction Type | Resulting Metabolite | General Description |

| 1 | This compound | Dehalogenation (Hydrolysis) | 4-(1-Fluoropropyl)-6-hydroxy-1,3,5-triazin-2-amine | The initial and rate-limiting step where the chlorine atom is replaced by a hydroxyl group, significantly reducing toxicity. |

| 2 | 4-(1-Fluoropropyl)-6-hydroxy-1,3,5-triazin-2-amine | Deamination (Hydrolysis) | 4,6-Dihydroxy-1,3,5-triazin-2-(1-fluoropropyl) | The amino group is replaced by a second hydroxyl group. |

| 3 | 4,6-Dihydroxy-1,3,5-triazin-2-(1-fluoropropyl) | Dealkylation (Hydrolysis) | Cyanuric Acid | The 1-fluoropropyl side chain is cleaved, resulting in the formation of the key intermediate, cyanuric acid. |

| 4 | Cyanuric Acid | Ring Cleavage (Hydrolysis) | Carbon Dioxide and Ammonia | The triazine ring is hydrolyzed, breaking it down into basic components that can be used by microorganisms. researchgate.net |

Identification and Characterization of Key Microbial Enzymes Involved in Triazine Degradation

A specific consortium of bacteria has been identified that can completely mineralize s-triazine herbicides. The genetic basis for this degradation is often found on catabolic plasmids, such as the well-studied pADP-1 from Pseudomonas sp. strain ADP. nih.govumn.edu This plasmid contains a series of genes (atzA through atzF) that encode the enzymes responsible for the sequential degradation of atrazine to carbon dioxide and ammonia. ejbiotechnology.info

The initial and crucial dehalogenation step is catalyzed by an atrazine chlorohydrolase, the product of the atzA gene. nih.gov Subsequent hydrolytic reactions are carried out by hydroxyatrazine ethylaminohydrolase (atzB) and N-isopropylammelide isopropylaminohydrolase (atzC), which remove the alkyl side chains. nih.gov More recently, another enzyme, TrzN, has been identified and shown to have a broader substrate range than AtzA, potentially playing a significant role in the degradation of various s-triazines. nih.gov The final ring cleavage of cyanuric acid is accomplished by the enzymes encoded by the atzD, atzE, and atzF genes. ejbiotechnology.info

Table 2: Key Microbial Enzymes in Triazine Degradation

| Enzyme | Gene | Function | Reaction Catalyzed | Bacterial Source Example |

| Atrazine Chlorohydrolase | atzA | Dechlorination | Hydrolytic removal of the chlorine atom from the triazine ring. nih.gov | Pseudomonas sp. ADP nih.gov |

| Triazine Hydrolase | trzN | Dehalogenation/Deamination | Hydrolytic removal of chloro, methoxy, or amino groups from the triazine ring. nih.gov | Arthrobacter aurescens TC1 nih.gov |

| Hydroxyatrazine Hydrolase | atzB | Dealkylation/Deamination | Hydrolytic removal of N-alkyl or amino side chains. nih.gov | Pseudomonas sp. ADP nih.gov |

| N-Alkylammelide Hydrolase | atzC | Dealkylation/Deamination | Hydrolytic removal of the second N-alkyl or amino side chain to form cyanuric acid. nih.gov | Pseudomonas sp. ADP nih.gov |

| Cyanuric Acid Amidohydrolase | atzD | Ring Cleavage | Hydrolysis of cyanuric acid to biuret (B89757). | Pseudomonas sp. ADP |

| Biuret Hydrolase | atzE | Amide Hydrolysis | Hydrolysis of biuret to allophanate (B1242929). | Pseudomonas sp. ADP |

| Allophanate Hydrolase | atzF | Amide Hydrolysis | Hydrolysis of allophanate to CO2 and NH3. | Pseudomonas sp. ADP |

Elucidation of Transformation Product Formation and Environmental Metabolite Identification for Pathway Reconstruction

Reconstructing the degradation pathway of a compound like this compound in the environment relies on identifying its transformation products, or metabolites. For related triazine herbicides, a common metabolic pattern is observed. The primary transformation involves the replacement of the chlorine atom with a hydroxyl group, followed by the sequential N-dealkylation of the side chains. nih.gov

Therefore, in soil and water, one would expect to first detect the hydroxylated version of the parent compound: 4-(1-Fluoropropyl)-6-hydroxy-1,3,5-triazin-2-amine. As degradation progresses, metabolites resulting from the loss of the amino group, such as 2-chloro-4-amino-6-hydroxy-s-triazine (CAOT) and ammelide, may be formed. nih.govsigmaaldrich.com Ultimately, the pathway converges on the formation of cyanuric acid, which is then mineralized. nih.govresearchgate.net The detection of these specific metabolites in environmental samples confirms the activity of the microbial degradation pathway.

Table 3: Potential Environmental Metabolites and Transformation Products

| Metabolite Name | Chemical Structure (Relative to Parent) | Formation Pathway Step | Environmental Significance |

| 4-(1-Fluoropropyl)-6-hydroxy-1,3,5-triazin-2-amine | Chlorine atom replaced by a hydroxyl group | Initial hydrolysis (Dehalogenation) | Indicates the primary detoxification step has occurred. |

| 2-Chloro-4-amino-6-hydroxy-s-triazine (CAOT) | Fluoropropyl group replaced by a hydroxyl group | Dealkylation | An intermediate indicating partial degradation of the side chains. nih.gov |

| Ammelide | Both chlorine and one side chain are replaced by hydroxyl groups | Dehalogenation and Dealkylation/Deamination | A common intermediate in the degradation of various s-triazines. nih.gov |

| Cyanuric Acid | Triazine ring with three hydroxyl groups | Final step before ring cleavage | A key, stable intermediate that precedes complete mineralization. nih.govresearchgate.net |

Advanced Analytical Methodologies for Academic Research on 4 Chloro 6 1 Fluoropropyl 1,3,5 Triazin 2 Amine

Chromatographic Separation Techniques for Isomers, Analogs, and Mechanistic Metabolites in Research Samples

Chromatography is the cornerstone of analytical procedures for s-triazine compounds, enabling the separation of the parent molecule from its isomers, analogs, and various metabolites that may be present in research samples. nih.gov The choice of technique depends on the analyte's properties, such as polarity, volatility, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of triazine herbicides and their derivatives due to its versatility in handling compounds with a wide range of polarities. usgs.gov For 4-Chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine, reversed-phase HPLC (RP-HPLC) is the most common approach.

Method development typically involves the optimization of several key parameters to achieve baseline separation with good peak shape and reasonable analysis time. A C18 (octadecyl) column is frequently the stationary phase of choice, offering robust hydrophobic interaction mechanisms for retaining the triazine structure. mdpi.comthermofisher.com The mobile phase usually consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. d-nb.info Gradient elution is often preferred over isocratic conditions to effectively separate early-eluting polar metabolites from the more retained parent compound within a single run. d-nb.info

Optimization of the mobile phase pH can be critical, as the amine group on the triazine ring can be protonated, altering the compound's retention characteristics. UV detection is commonly employed, with the wavelength set near the absorption maximum of the triazine ring (typically around 220 nm) to ensure high sensitivity. d-nb.info

Table 1: Illustrative HPLC Method Parameters for Triazine Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 2.6-4.6 µm particle size, 100-250 mm length | Provides good hydrophobic retention for triazine compounds and high efficiency. thermofisher.com |

| Mobile Phase A | Water (often with formic acid or ammonium (B1175870) acetate) | Controls pH and improves peak shape and ionization efficiency for MS detection. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes from the reversed-phase column. |

| Gradient | 5% B to 95% B over 15-20 minutes | Ensures separation of polar metabolites and the less polar parent compound. |

| Flow Rate | 0.3 - 1.0 mL/min | Standard flow rates for analytical scale columns, balancing speed and pressure. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for spectral confirmation and detection at the optimal wavelength (~220 nm). d-nb.info |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and system sensitivity. |

Gas Chromatography (GC) is a powerful alternative for the analysis of thermally stable and volatile compounds like many triazine herbicides. nih.gov this compound is amenable to GC analysis. The technique offers high resolution, making it suitable for separating the target analyte from other volatile contaminants or closely related analogs.

For GC analysis, a capillary column with a mid-polarity stationary phase is often used. A Nitrogen-Phosphorus Detector (NPD) is particularly well-suited for triazine analysis due to its high selectivity and sensitivity for nitrogen-containing compounds. nih.gov Alternatively, coupling GC with a mass spectrometer (GC-MS) provides definitive identification. nih.gov

While the parent compound can often be analyzed directly, its more polar metabolites, which may result from hydroxylation or dealkylation, often require derivatization to increase their volatility and thermal stability. mdpi.com Common derivatization procedures involve silylation or acylation of active hydrogen atoms (e.g., in -NH2 or -OH groups). For instance, reagents can convert polar amine groups into less polar, more volatile derivatives suitable for GC analysis. h-brs.de

The presence of a stereocenter in the 1-fluoropropyl group of this compound means the compound exists as a pair of enantiomers. Since enantiomers can exhibit different biological activities, their separation is critical in academic research. Chiral chromatography is the definitive method for this purpose.

This separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are widely used and have proven effective for separating a broad range of chiral molecules, including pesticides. nih.gov The development of a chiral separation method involves screening different CSPs and mobile phases (in both normal-phase and reversed-phase modes) to find the optimal conditions for resolution. The ability to resolve and quantify the individual enantiomers is essential for stereoselective metabolism studies and for assessing the enantiomeric purity of synthesized standards.

Hyphenated Techniques for Trace Analysis and Structural Confirmation in Research Contexts

For trace-level detection and unambiguous identification of this compound and its transformation products, chromatography is coupled with mass spectrometry (MS). These "hyphenated" techniques provide an unparalleled combination of separation power and detection specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying pesticide residues and their metabolites in complex environmental and biological matrices. thermofisher.com The technique utilizes a triple quadrupole mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the precursor ion (the molecular ion of the target analyte), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion unique to the analyte, creating a highly selective and sensitive detection system that minimizes matrix interference. sci-hub.seresearchgate.net

For this compound, typical metabolic pathways for triazines include dehalogenation, dealkylation, and hydroxylation. LC-MS/MS methods can be developed to screen for these potential transformation products by defining the specific precursor-to-product ion transitions for each anticipated compound. nih.govnih.gov

Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the parent compound and its volatile derivatives. hpst.cz By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only ions of specific mass-to-charge ratios are monitored, high sensitivity can be achieved. Full-scan GC-MS provides mass spectra that can be compared against libraries for identification.

Table 2: Example MRM Transitions for Triazine Metabolite Analysis

| Compound Type | Precursor Ion [M+H]⁺ | Product Ion(s) | Transformation |

|---|---|---|---|

| Parent Compound | m/z of Parent | Fragment 1, Fragment 2 | - |

| De-chlorinated Hydroxy Metabolite | m/z of Parent - Cl + OH | Fragments from hydroxy-triazine core | Hydrolytic de-chlorination |

| De-fluoropropylated Metabolite | m/z of Parent - C₃H₆F | Fragments from amino-chloro-triazine core | N-Dealkylation |

When studying unknown transformation products for which no analytical standards exist, High-Resolution Mass Spectrometry (HRMS) is indispensable. Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide mass measurements with high accuracy (typically <5 ppm). nih.gov

This precision allows for the determination of the elemental composition of an unknown metabolite. nih.gov For example, if a metabolite of this compound is detected, HRMS can distinguish between a transformation that adds an oxygen atom (hydroxylation) and one that replaces the chlorine atom with a hydroxyl group, as these result in different exact masses. By comparing the measured mass to calculated masses of potential formulas, researchers can confidently propose the chemical structure of novel metabolites, which is a critical step in understanding the compound's degradation and metabolic fate. nih.gov

Electrochemical Characterization for Redox Behavior and Reaction Pathway Analysis

The electrochemical behavior of chloro-s-triazines is a critical area of study, offering insights into their environmental fate, potential for degradation, and mechanisms of action. The primary electrochemical process for this class of compounds is the irreversible reduction of the carbon-chlorine bond on the triazine ring. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are instrumental in characterizing these processes. mdpi.com

For this compound, the electrochemical reduction is expected to proceed via the cleavage of the C-Cl bond, a pathway common to other chlorinated triazines. This process is typically highly irreversible due to the instability of the resulting radical anion and subsequent chemical reactions. The precise reduction potential would be influenced by the electronic effects of the 1-fluoropropyl and amine substituents on the triazine ring.